molecular formula C7H14FNO B1485833 (3R,4S)-4-fluoro-N-(propan-2-yl)oxolan-3-amine CAS No. 2165812-82-6

(3R,4S)-4-fluoro-N-(propan-2-yl)oxolan-3-amine

Cat. No.: B1485833
CAS No.: 2165812-82-6
M. Wt: 147.19 g/mol
InChI Key: UBULGNKTKSZDJL-RNFRBKRXSA-N
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Description

(3R,4S)-4-fluoro-N-(propan-2-yl)oxolan-3-amine is a useful research compound. Its molecular formula is C7H14FNO and its molecular weight is 147.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • PET Radioligand Development for MAO-B Activity Visualization (S. Nag et al., 2013) developed novel fluorine-18 labeled derivatives of propargyl amine as potential PET radioligands. These compounds, including (S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)pent-4-en-2-amine and others, were synthesized for visualizing monoamine oxidase B (MAO-B) activity in the brain. They demonstrated specific binding to MAO-B, making them potential candidates for PET imaging studies.

  • Development of Chiral Resolution Reagents (Sergi Rodríguez-Escrich et al., 2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent that reacts with various α-chiral primary and secondary amines. This compound is effective for the analysis of scalemic mixtures of amines, showcasing the importance of fluorinated compounds in analytical chemistry.

  • Use in Fluorogenic Amine Research (E. Sato et al., 1984) explored 4-amino-7-nitrobenz-2-oxa-1,3-diazole, a key fluorogenic amine, which showed potential as a substrate for microdetermination of chymotrypsin. This research underscores the utility of fluorinated amines in developing substrates for enzyme assays.

  • Synthesis and Molecular Properties of Proline Derivatives (A. Testa et al., 2018) studied the synthesis and molecular properties of 3-fluoro-4-hydroxyprolines. These compounds, including (3R,4S)-F-Hyp, are used in medicinal and biological chemistry for their ability to alter proline's natural properties, affecting its recognition by biological systems.

  • Orexin-1 Receptor Mechanisms in Binge Eating (L. Piccoli et al., 2012) investigated compounds like GSK1059865, containing a 3-fluoro-2-methoxybenzoyl group, as OX1R antagonists to modulate compulsive food consumption. This research highlights the role of fluorinated compounds in studying neurological and behavioral conditions.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-propan-2-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c1-5(2)9-7-4-10-3-6(7)8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBULGNKTKSZDJL-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.